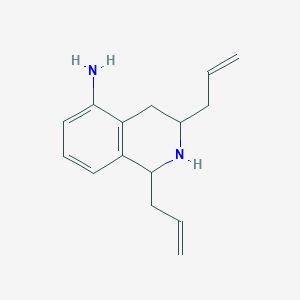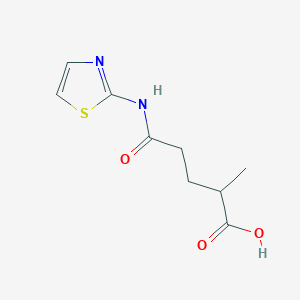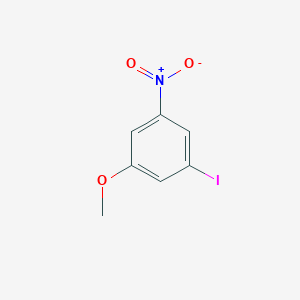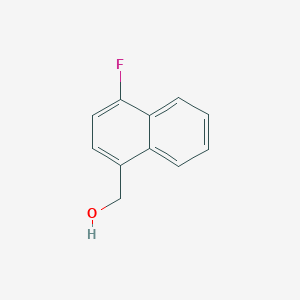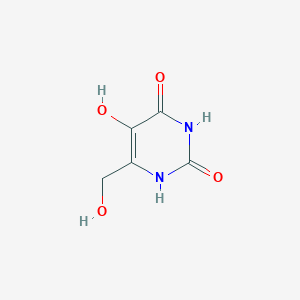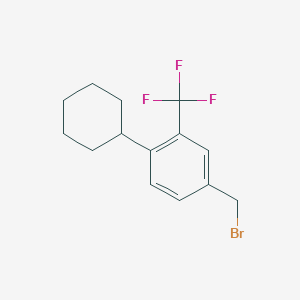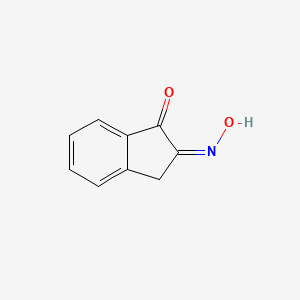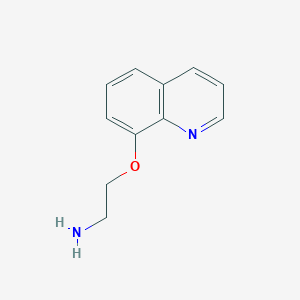
2-(Quinolin-8-yloxy)ethanamine
Übersicht
Beschreibung
2-(Quinolin-8-yloxy)ethanamine is a chemical compound that features a quinoline moiety linked to an ethanamine group via an oxygen atom Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wirkmechanismus
Target of Action
The primary target of 2-(Quinolin-8-yloxy)ethanamine is tubulin , a protein that is crucial for cellular functions such as maintaining cellular structure, intracellular transportation, and mitotic spindle formation for cell division . The compound has been synthesized as a potential anticancer agent, specifically as a tubulin polymerization inhibitor .
Mode of Action
This compound interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of microtubules, structures that are essential for cell division. By preventing the formation of these structures, the compound can effectively halt the proliferation of cancer cells .
Biochemical Pathways
By inhibiting tubulin polymerization, it disrupts the normal cell cycle, potentially leading to cell death .
Pharmacokinetics
In silico predictions suggest that related compounds have high gastrointestinal (gi) absorption and good bioavailability . These properties are crucial for the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of tubulin polymerization, which prevents the formation of microtubules necessary for cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemische Analyse
Biochemical Properties
2-(Quinolin-8-yloxy)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound has been found to bind to certain receptors, such as the serotonin receptor, influencing neurotransmitter activity and signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the production of proteins involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in downstream signaling pathways. These interactions can result in alterations in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of this compound on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to high concentrations of this compound can lead to cytotoxicity and apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For example, studies in rodents have indicated that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety as a therapeutic agent. Additionally, interactions with cofactors, such as NADPH and glutathione, can modulate the metabolism and activity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as the organic cation transporter (OCT) family. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the bioavailability and therapeutic efficacy of this compound .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound to specific organelles can be directed by targeting signals or post-translational modifications. For example, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-8-yloxy)ethanamine typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate to form an intermediate ester. This ester is then reacted with ethanamine to yield the desired compound . The reaction conditions often include refluxing in an appropriate solvent like acetone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Quinolin-8-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-8-yloxy)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
2-(Quinolin-8-yloxy)acetohydrazide: This compound is structurally similar but contains a hydrazide group instead of an ethanamine group.
Quinoline N-oxides: These are oxidized derivatives of quinoline with similar biological activities.
Tetrahydroquinoline derivatives: Reduced forms of quinoline that share some pharmacological properties.
Uniqueness: 2-(Quinolin-8-yloxy)ethanamine is unique due to its specific ethanamine linkage, which imparts distinct chemical and biological properties. This linkage allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
2-quinolin-8-yloxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,6,8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFUVGGDWOENCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCN)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




